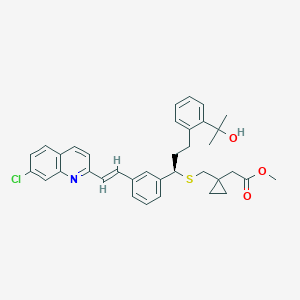
N-(benzylcarbamothioyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzylcarbamothioyl)-2-hydroxybenzamide, commonly known as BNCTB, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of salicylamide and has been synthesized for various applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
BNCTB has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of BNCTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Biochemische Und Physiologische Effekte
BNCTB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BNCTB in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BNCTB. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, its anti-inflammatory and antioxidant properties may make it a promising candidate for the treatment of other diseases, such as arthritis and cardiovascular disease.
Synthesemethoden
The synthesis of BNCTB involves the reaction of benzyl isothiocyanate with 2-hydroxybenzamide in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography. The yield of the synthesis is typically around 50-60%.
Eigenschaften
CAS-Nummer |
134792-48-6 |
|---|---|
Produktname |
N-(benzylcarbamothioyl)-2-hydroxybenzamide |
Molekularformel |
C15H14N2O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
N-(benzylcarbamothioyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14N2O2S/c18-13-9-5-4-8-12(13)14(19)17-15(20)16-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,16,17,19,20) |
InChI-Schlüssel |
JCGWBLZMDBXUOS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2O |
Synonyme |
N-salicyloyl-N-benzylthiourea NSNBT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)








![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
